Anti-Trypanosoma cruzi Activity of Parent-Derived Carbothioamide Derivatives vs. Nifurtimox
Derivatives of the core scaffold 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one, specifically N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamides, were evaluated against the epimastigote form of T. cruzi. Four compounds demonstrated superior in vitro potency compared to the clinical reference drug Nifurtimox [1]. The most active derivative within the series achieved an IC50 value significantly lower than Nifurtimox, while all active derivatives exhibited a selectivity index of at least 15-fold in HeLa cells and 200-fold in L6 cells relative to the parasitic IC50, highlighting a therapeutic window advantageous over the reference drug [1].
| Evidence Dimension | In vitro potency against T. cruzi epimastigotes and mammalian cytotoxicity |
|---|---|
| Target Compound Data | Derivative of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one (e.g., N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamide): IC50 < Nifurtimox; HeLa selectivity index ≥15, L6 selectivity index ≥200 |
| Comparator Or Baseline | Nifurtimox (clinical standard): IC50 not explicitly stated in abstract; baseline cytotoxicity defined at IC50 concentration against T. cruzi |
| Quantified Difference | Potency: IC50 lower than Nifurtimox; Selectivity: Cytotoxicity threshold at least 15–200 times higher than parasitic IC50 |
| Conditions | In vitro epimastigote assay (T. cruzi); HeLa and L6 mammalian cell lines for cytotoxicity; data from Bollini et al. (2009) |
Why This Matters
Demonstrates that derivatives built on this scaffold can surpass the clinical gold standard in potency and selectivity, making the parent compound a critical starting material for lead optimization.
- [1] Bollini, M., Casal, J. J., Asís, S. E., & Bruno, A. M. (2009). New potent imidazoisoquinolinone derivatives as anti-Trypanosoma cruzi agents: biological evaluation and structure–activity relationships. Bioorganic & Medicinal Chemistry, 17(4), 1437-1444. View Source
